molecular formula C19H19N3O3 B10999726 N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10999726
M. Wt: 337.4 g/mol
InChI Key: SMCZILZHNAEFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the Methoxyphenylcarbonyl Group: The final step involves the coupling of the methoxyphenylcarbonyl group to the aminoethyl side chain. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its effects on different physiological pathways and its potential as a drug candidate.

    Biology: It is used in biological assays to understand its mechanism of action and biological activity.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
  • N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
  • N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Uniqueness

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, steric interactions, and overall biological activity, distinguishing it from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(4-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-25-15-8-6-13(7-9-15)18(23)20-10-11-21-19(24)17-12-14-4-2-3-5-16(14)22-17/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

SMCZILZHNAEFID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.